1-(4-Cyclopropylpyridin-3-yl)ethanone is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a building block for more complex molecules.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information regarding its synthesis, properties, and applications. The IUPAC name for this compound is 1-(4-cyclopropylpyridin-3-yl)ethanone, and it has been cataloged with specific identifiers such as InChI and InChI Key for precise identification in chemical databases .
1-(4-Cyclopropylpyridin-3-yl)ethanone belongs to the class of organic compounds known as ketones, specifically acyclic ketones. It is also classified under heterocyclic compounds due to the presence of the pyridine ring.
The synthesis of 1-(4-cyclopropylpyridin-3-yl)ethanone can be achieved through several methods. A common approach involves the reaction of 4-cyclopropylpyridine with acetyl chloride in the presence of a base such as triethylamine or pyridine. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
The general reaction mechanism can be outlined as follows:
This method has been optimized for yield and purity through various experimental conditions .
The molecular structure of 1-(4-cyclopropylpyridin-3-yl)ethanone can be represented as follows:
The structure features a cyclopropyl group attached to the pyridine ring at the 4-position and an ethanone functional group at the 1-position .
Spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be employed to confirm the structure. For instance, NMR spectra typically show distinct signals corresponding to the hydrogen atoms in both the cyclopropyl and pyridine moieties.
1-(4-Cyclopropylpyridin-3-yl)ethanone participates in various chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids or more complex ketones using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
These reactions highlight its versatility as a precursor for further synthetic transformations .
The choice of reagents and conditions significantly influences the yield and selectivity of these reactions. For example, utilizing mild oxidizing agents can help preserve sensitive functional groups while achieving desired transformations.
The mechanism of action for compounds like 1-(4-cyclopropylpyridin-3-yl)ethanone often involves interactions at the molecular level with biological targets. Research indicates that this compound may exhibit activity against certain enzymes or receptors due to its structural features.
Studies have shown that similar compounds can influence metabolic pathways or act as inhibitors in biochemical assays. The precise mechanism would depend on further pharmacological studies to elucidate its interactions with specific biological targets .
1-(4-Cyclopropylpyridin-3-yl)ethanone typically exhibits:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
1-(4-Cyclopropylpyridin-3-yl)ethanone finds applications across several scientific domains:
These applications underscore its significance in research and industrial contexts .
The exploration of pyridine-based heterocycles has been a cornerstone of medicinal chemistry for decades, with 1-(4-Cyclopropylpyridin-3-yl)ethanone emerging as a structurally sophisticated scaffold in the early 21st century. Its development parallels the broader shift toward N-containing heterocycles in antibiotic design, particularly as traditional β-lactam antibiotics faced escalating resistance crises. During the 2000s–2010s, medicinal chemists increasingly focused on modifying pyridine cores to enhance target specificity and pharmacokinetic profiles, driven by the urgent need for novel antibacterial agents. The cyclopropyl substitution at the pyridine 4-position represented a strategic innovation, leveraging the ring’s high bond strain to enforce planarity and optimize binding interactions with bacterial enzymes. This design ethos mirrored earlier successes with cyclopropyl-containing fluoroquinolones (e.g., gemifloxacin, approved in 2003) , which demonstrated enhanced DNA gyrase inhibition due to the ring’s stereoelectronic effects.
The compound’s emergence coincided with advances in synthetic methodologies, particularly transition-metal-catalyzed cross-coupling, enabling efficient cyclopropylation of pyridine intermediates. Early literature (post-2010) highlighted its utility as a synthon for N-heterocyclic pharmacophores, with the acetyl group at the 3-position serving as a versatile handle for derivatization into imidazoles, triazoles, or condensed bicyclic systems. This flexibility positioned it as a critical intermediate in campaigns targeting kinase inhibitors and antibacterial agents, bridging classical heterocyclic chemistry and modern pharmacophore-based drug design [7].
Table 1: Key Milestones in Heterocyclic Antibacterial Agents Featuring Cyclopropyl/Pyridine Motifs
Year | Approved Drug | Structural Feature | Therapeutic Role |
---|---|---|---|
2003 | Gemifloxacin | Cyclopropyl-fluoroquinolone | Broad-spectrum antibacterial |
2014 | Finafloxacin | Cyclopropyl-pyrrolofluoroquinolone | Complicated UTIs |
2019 | Imipenem/Cilastatin/Relebactam | Cyclopropyl-containing β-lactamase inhibitor | Carbapenem-resistant infections |
2020s | 1-(4-Cyclopropylpyridin-3-yl)ethanone derivatives | Pyridinyl-cyclopropyl scaffold | Investigational kinase/antibacterial targets |
1-(4-Cyclopropylpyridin-3-yl)ethanone exemplifies the strategic integration of stereoelectronic optimization in heterocyclic drug design. The cyclopropyl group’s Bredt-like strain imposes torsional constraints that pre-organize the molecule for target binding, reducing the entropic penalty of ligand-receptor complex formation. Concurrently, the pyridine nitrogen acts as a hydrogen-bond acceptor, while the acetyl moiety serves as a hydrogen-bond donor or acceptor, enabling versatile molecular recognition. This dual functionality aligns with pharmacophore models emphasizing multipoint binding for antimicrobial and kinase targets [7].
In pharmacophore design, the compound’s scaffold delivers three critical features:
Table 2: Pharmacophore Features of 1-(4-Cyclopropylpyridin-3-yl)ethanone and Analogues
Pharmacophore Feature | Structural Element | Target Interaction | Biological Impact |
---|---|---|---|
Hydrogen-bond acceptor | Pyridinyl nitrogen | Binds catalytic Ser/His residues | Enhances enzyme inhibition |
Hydrogen-bond donor | Acetyl carbonyl | Interacts with backbone amides | Stabilizes ligand-target complex |
Hydrophobic moiety | Cyclopropyl ring | Fits into lipophilic subpockets | Improves cellular penetration |
Planar conformation | Conjugated pyridine-acetyl system | Facilitates DNA intercalation | Increases antimicrobial potency |
Derivatives of this scaffold demonstrate marked improvements in physicochemical properties over simpler pyridines. The cyclopropyl group reduces basicity (pK~a~ ≈ 4.8) compared to unsubstituted pyridin-3-yl analogues (pK~a~ ≈ 5.2), thereby enhancing membrane permeability at physiological pH. Additionally, the acetyl group enables scaffold diversification via:
In kinase inhibitor design, cyclopropylpyridinyl derivatives exploit the "gatekeeper" residue in ATP-binding sites, with the cyclopropyl moiety displposing water molecules in hydrophobic regions. This mechanism mirrors observations in natural-product-derived kinase inhibitors, underscoring the scaffold’s versatility [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7